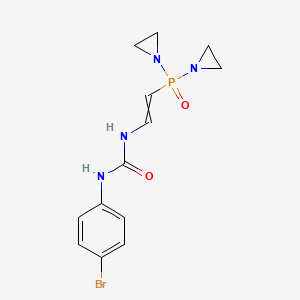

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea

Description

Properties

CAS No. |

54948-27-5 |

|---|---|

Molecular Formula |

C13H16BrN4O2P |

Molecular Weight |

371.17 g/mol |

IUPAC Name |

1-[2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(4-bromophenyl)urea |

InChI |

InChI=1S/C13H16BrN4O2P/c14-11-1-3-12(4-2-11)16-13(19)15-5-10-21(20,17-6-7-17)18-8-9-18/h1-5,10H,6-9H2,(H2,15,16,19) |

InChI Key |

KZOLMYACEQVWMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1P(=O)(C=CNC(=O)NC2=CC=C(C=C2)Br)N3CC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea involves the construction of three key structural elements:

- The bis(1-aziridinyl)phosphinyl moiety,

- The vinyl linker ,

- The p-bromophenylurea group.

The synthetic approach typically proceeds via the formation of the phosphinyl vinyl intermediate followed by urea functionalization with the p-bromophenyl substituent.

Phosphinyl Aziridine Formation

The bis(1-aziridinyl)phosphinyl group is generally prepared by reacting phosphorus-based reagents with aziridine rings. According to studies on related N-phosphinoyl compounds, such as N-phosphinoyloxaziridines, the phosphorus center is introduced through the reaction of aryl oximes or phosphinic amides with chlorophosphines, followed by oxidation steps to stabilize the phosphinyl group.

A representative reaction sequence includes:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Chlorodiphenylphosphine + Aziridine | Formation of phosphinyl aziridine intermediate |

| 2 | Oxidation with m-chloroperoxybenzoic acid (mCPBA) | Oxidation of phosphorus to phosphine oxide |

This method ensures the formation of a stable phosphinyl aziridine with controlled stereochemistry and minimal racemization.

Urea Functionalization with p-Bromophenyl Group

The urea moiety bearing the p-bromophenyl substituent is typically synthesized by reacting an isocyanate derivative of p-bromophenyl with the vinyl phosphinyl intermediate or by direct coupling of an amine with p-bromophenyl isocyanate.

The general reaction scheme is:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | p-Bromophenyl isocyanate + Amino vinyl phosphinyl intermediate | Formation of urea linkage |

| 2 | Purification by chromatography | Isolation of pure urea derivative |

Representative Synthetic Procedure

While direct literature on the exact compound is limited, analogous compounds and related phosphinyl aziridine derivatives provide insight into practical synthetic routes.

Synthesis of bis(1-aziridinyl)phosphinyl vinyl intermediate:

- React chlorodiphenylphosphine with excess aziridine in anhydrous solvent (e.g., THF) under inert atmosphere.

- Oxidize the resulting phosphine to phosphine oxide using mCPBA at 0 °C to room temperature.

- Purify by silica gel chromatography.

Formation of 1-(2-(bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea:

- React the vinyl phosphinyl intermediate with p-bromophenyl isocyanate in dry solvent (e.g., dichloromethane) at ambient temperature.

- Stir until completion monitored by TLC.

- Purify the product by recrystallization or chromatography.

Data Table: Summary of Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Phosphinyl aziridine formation | Chlorodiphenylphosphine, aziridine | THF (anhydrous) | 0–25 °C | 4 h | 70–85 | Inert atmosphere required |

| Oxidation | m-Chloroperoxybenzoic acid | Dichloromethane | 0–25 °C | 2 h | 80–90 | Avoid acid impurities |

| Vinylation (aza-Wittig) | Phosphinyl imine + aldehyde | Acetonitrile | RT | 3–6 h | 65–75 | Molecular sieves used to remove water |

| Urea formation | p-Bromophenyl isocyanate + amine | DCM | RT | 2–4 h | 75–85 | Purification by chromatography |

Research Findings and Notes

- The aziridine rings in the bis(1-aziridinyl)phosphinyl group are sensitive to acidic conditions and require careful handling to prevent ring opening.

- The phosphinyl group oxidation state is critical for the stability of the final compound; phosphine oxides are more stable and less prone to oxidation during storage.

- The vinyl linkage introduced via aza-Wittig reactions allows for stereochemical control and can influence the biological activity of the compound.

- The p-bromophenyl urea substituent contributes to the compound's potential reactivity and binding properties, often relevant in medicinal chemistry contexts.

- Purification by silica gel chromatography using neutral or slightly basic eluents is recommended to avoid decomposition of sensitive aziridine rings.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea can undergo various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxaziridines.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxaziridines, while reduction could produce amines.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use as a biochemical probe or in drug development.

Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. The aziridine group, for example, is known for its ability to alkylate DNA, which could be a basis for its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives differing in the substituent on the phenyl urea group. Below is a systematic comparison:

Table 1: Key Structural and Functional Differences Among Analogues

Key Findings:

Lipophilicity : The -Br group (LogP ~-0.58) provides intermediate lipophilicity between -Cl (LogP ~-0.65) and -OCH₃ (LogP ~-0.30), suggesting balanced solubility for pharmaceutical formulations .

Steric Considerations : The para-substituted bromine avoids steric clashes observed in 3,4-dichlorophenyl derivatives (e.g., compound in ), which exhibit reduced solubility due to di-substitution.

Comparison with Other Urea Derivatives

1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 874298-92-7)

- Structural Difference : Incorporates a boronate ester group instead of a phosphorylated aziridine.

- Molecular Weight : 417.1 g/mol (vs. 389.1 g/mol for the target compound).

Biological Activity

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea, commonly referred to as compound 1, is a phosphine oxide derivative featuring a unique aziridine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Chemical Name : 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea

- CAS Number : 54948-27-5

- Molecular Formula : C13H16BrN4O2P

- Molecular Weight : 371.17 g/mol

Biological Activity Overview

The biological activity of compound 1 has been evaluated through various studies focusing on its anticancer and antibacterial properties.

Anticancer Activity

Research indicates that compound 1 exhibits significant cytotoxicity against various cancer cell lines. A study involving aziridine derivatives demonstrated that compounds with similar structures showed promising results against human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The mechanism of action appears to involve:

- Cell Cycle Arrest : Compound 1 induces cell cycle arrest, particularly in the S phase, which is crucial for DNA synthesis.

- Apoptosis Induction : Increased levels of reactive oxygen species (ROS) were observed, leading to DNA damage and apoptosis in cancer cells .

The half-maximal inhibitory concentration (IC50) values for compound 1 were determined using the MTT assay, showing effective inhibition of cell viability at concentrations ranging from 3.125 µM to 100 µM, depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| Ishikawa | 30 |

| L929 (non-cancerous) | 50 |

Antibacterial Activity

In addition to its anticancer properties, compound 1 has also been assessed for antibacterial activity. Preliminary tests showed moderate effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were noted to be higher against Gram-negative strains due to their protective outer membranes.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

Case Studies and Research Findings

Several case studies have highlighted the biological potential of aziridine derivatives similar to compound 1:

- Antileukemic Activity : A study evaluating various aziridine compounds against lymphoid leukemia L1210 in mice found that increased hydrophilicity correlated with enhanced antileukemic activity. This suggests that modifications in the chemical structure can significantly influence biological efficacy .

- Mechanistic Insights : In vitro studies indicated that aziridine phosphine oxides could disrupt cell membranes at higher concentrations, further contributing to their cytotoxic effects. These findings align with the observed increase in ROS levels, which are known to play a role in cellular stress responses and apoptosis .

- Comparative Analysis : Comparative studies have shown that chiral phosphine oxides derived from aziridines exhibit significantly higher biological activity than their non-chiral counterparts, suggesting the importance of stereochemistry in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-(bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling a substituted urea moiety with a phosphinylvinyl group. For example, similar compounds (e.g., 1-(4-bromophenyl)urea derivatives) are synthesized via nucleophilic substitution or condensation reactions. Aromatic ureas are often prepared by reacting aryl isocyanates with amines or via urea-forming reagents like carbodiimides .

- Optimization : Reaction parameters such as solvent (e.g., acetonitrile in ), temperature (room temperature to reflux), and stoichiometry of aziridine-containing precursors are critical. Purification via flash column chromatography (SiO₂, DCM/Et₂O gradients) is commonly used .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Analytical Workflow :

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–7.5 ppm) and urea NH signals (δ 4.5–5.5 ppm). Phosphinylvinyl groups may exhibit coupling patterns in ¹H NMR .

- IR Spectroscopy : Confirm urea C=O stretches (~1640–1700 cm⁻¹) and P=O vibrations (~1200–1250 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]+ peaks with <2 ppm error) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Stability Profile :

- Thermal Decomposition : Releases toxic NOₓ and Br⁻ upon heating, similar to structurally related bromophenyl ureas .

- Light Sensitivity : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent aziridine ring opening or phosphinyl group hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for aziridine- and bromophenyl-containing ureas?

- Data Reconciliation :

- Compare tumorigenic TDLo values (e.g., oral rat TDLo: 722 mg/kg in ) with in vitro cytotoxicity assays (e.g., IC₅₀ in cancer cell lines).

- Investigate metabolic pathways (e.g., aziridine ring alkylation vs. bromophenyl bioactivation) using LC-MS/MS .

Q. What mechanistic insights explain the reactivity of the bis(aziridinyl)phosphinyl group in crosslinking applications?

- Mechanistic Analysis :

- The aziridine rings undergo nucleophilic ring-opening under acidic or nucleophile-rich conditions, forming covalent adducts with biomolecules (e.g., DNA or proteins).

- Phosphinylvinyl groups enhance electrophilicity, as seen in related phosphonamide prodrugs .

Q. How does steric hindrance from the p-bromophenyl group influence binding affinity in target engagement studies?

- Structure-Activity Relationship (SAR) :

- Use molecular docking (e.g., AutoDock Vina) to compare binding modes with/without bromine.

- Bromine’s electronegativity may enhance π-π stacking in hydrophobic pockets, while steric bulk reduces off-target interactions .

Methodological Considerations

Q. What strategies mitigate side reactions during aziridine-phosphinyl coupling steps?

- Best Practices :

- Use anhydrous conditions and Lewis acid catalysts (e.g., BF₃·Et₂O) to suppress hydrolysis.

- Monitor reaction progress via TLC (silica gel, UV-active spots) to isolate intermediates before undesired polymerization .

Q. How can researchers validate the purity of this compound for in vivo studies?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.